molecular formula C10H16O B1236035 (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane CAS No. 4680-24-4

(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane

Cat. No. B1236035
CAS RN: 4680-24-4
M. Wt: 152.23 g/mol
InChI Key: CCEFMUBVSUDRLG-KXUCPTDWSA-N
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Description

Synthesis Analysis

The synthesis of bicyclic systems such as 7-oxa-1-azabicyclo[3.2.0]heptane and its derivatives has been extensively studied. One notable approach involves a short synthesis from ethyl propiolate, utilizing the Mukaiyama-Ohno’s method for the key step in forming the β-lactam ring of thiazolidine-2-acetic acid (Chiba et al., 1985). Another research describes the synthesis and stereochemistry of various 7-oxabicyclo[2.2.1]-heptenes and heptanes, emphasizing the utility of NMR spectroscopy for determining stereochemical integrity (Nelson & Allen, 1972).

Molecular Structure Analysis

Studies on the molecular structure of similar bicyclic systems reveal the importance of NMR and X-ray analyses in determining their configuration and conformation. For instance, a novel synthesis route to the 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane ring system allowed for stereochemistry deduction via NMR spectroscopy and epimerisation studies (Brown et al., 1977).

Chemical Reactions and Properties

The reactivity and properties of these bicyclic systems can vary significantly based on their functional groups and stereochemistry. Research into the efficient synthesis of (1R,4S,6R)-4-isopropenyl-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one outlines a process involving methylation of carvone followed by epoxidation and stereoselective reduction, highlighting the chemical versatility of these structures (Selezneva et al., 2011).

Scientific Research Applications

Enantiomer Preparation and Terpenoid Synthesis

  • Enantiomerically Pure 1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one : This compound is a chiral building block for terpenoids. It has been applied in the total synthesis of eudesmanes, agarofurans, and norcarotenoids. The synthesis of optically pure enantiomers of this compound has been achieved through a four-step process with an overall yield of 70% (Guangzhe Yu, 2005).

Thermochemical Properties

  • Thermochemistry of Oxabicycloheptenes : The thermochemical properties such as enthalpy of formation, entropy, and heat capacity of oxabicycloheptenes, including derivatives of 7-oxabicyclo[4.1.0]heptane, have been calculated. These properties are essential for understanding their behavior in different chemical processes and environmental conditions (J. Bozzelli, I. Rajasekaran, J. Hur, 2006).

Glycosidase Inhibitory Activities

  • Conduramine F-1 Epoxides : Compounds derived from the 7-oxabicyclo[4.1.0]heptane structure, such as conduramine F-1 epoxides, have shown significant glycosidase inhibitory activities. These findings are crucial for developing novel therapeutic agents (R. Lysek, Sylvain Favre, P. Vogel, 2007).

Synthesis and Biological Activities

  • Sesquiterpenoids from Endophytic Fungus : Sesquiterpenoids derived from a compound similar to 7-oxabicyclo[4.1.0]heptane isolated from Trichoderma atroviride have shown potent inhibitory effects on NO production in stimulated cells. This research is significant for developing new anti-inflammatory or immunomodulatory drugs (C. Zheng, Pei-Xin Sun, Gui-lin Jin, L. Qin, 2011).

Antimicrobial Compounds

Safety And Hazards

Understanding the safety and hazards associated with a compound is crucial for its safe handling and use. Unfortunately, specific information on the safety and hazards of “(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane” is not available in the resources I have access to .

properties

IUPAC Name

(1R,4R,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEFMUBVSUDRLG-KXUCPTDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@]2([C@H](C1)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196943
Record name cis-(+)-Limonene oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane

CAS RN

4680-24-4, 6909-30-4
Record name cis-(+)-Limonene oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4680-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-(+)-Limonene oxide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4R)-limonene 1α,2α-epoxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02924
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name cis-(+)-Limonene oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIMONENE OXIDE, CIS-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBX06MQJ5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mechanically stirred mixture of 1 kg. (7.3 mol.) of d-limonene (7.3 mol.) and sodium carbonate (310.6 g) was cooled to 0°-10° C., and treated with 1.61 kg. (9.1 mol.) 40% peracetic acid by dropwise addition. After the addition was complete, the reaction mixture was stirred for another 45 min., washed with ice water, sodium carbonate, and brine. The oil was dried over magnesium sulfate, and distilled to give recovered limonene (30 g), the cis-epoxide (257 g) and trans-epoxide (296 g), and diepoxide (82 g).
Quantity
7.3 mol
Type
reactant
Reaction Step One
Quantity
310.6 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
9.1 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Benzothiazole, an aromatic sulfonazole, was obtained from Sigma-Aldrich in a 96% formulation, catalog No.1-133-8. Carvone, a 6-carbon ring terpene with ketone on the ring, in particular, (2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one, was obtained from Sigma-Aldrich in a 98% formulation, catalog No. 12393-1. Cis-jasmone, a terpene with the chemical name 3- methyl-2-(2-pentenyl)-2-cylco-penten-1-one, was obtained from Sigma-Aldrich in a 90% formulation, catalog No. 277444. Limonene, a terpene, was obtained in a 97% mixture of cis and trans forms of limonene oxide, chemica name 1-methyl-4-(1-methylethenyl) cylcohexene, from Sigma-Aldrich, catalog No. 21832-4. Cinieole, a terpene with the chemical name 1,3,3-trimethyl-2- oxabicyclo-(2.2.2)octane, was obtained from Sigma-Aldrich in a 99% formulation, catalog No. C8060-1. Trans-cinnamaldehye, an aromatic aldehyde with the chemical name 3-phyl-2-propenal was obtained from Sigma-Aldrich in a 99+% formulation, catalog No. 23996-8.
[Compound]
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane
Reactant of Route 2
(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane
Reactant of Route 3
Reactant of Route 3
(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane
Reactant of Route 4
(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane
Reactant of Route 5
(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane
Reactant of Route 6
(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane

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